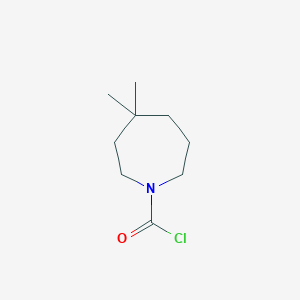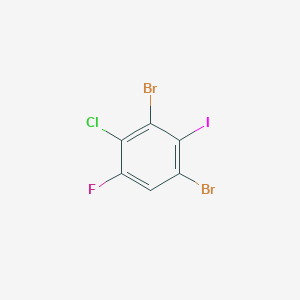
3-Chloro-2,6-dibromo-4-fluoroiodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,6-dibromo-4-fluoroiodobenzene is a polyhalogenated benzene derivative with the molecular formula C6HBr2ClFI and a molecular weight of 414.23 g/mol . This compound is characterized by the presence of multiple halogen atoms, making it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,6-dibromo-4-fluoroiodobenzene typically involves the halogenation of a benzene ring. The process may include multiple steps, such as:
Bromination: Introduction of bromine atoms to the benzene ring.
Chlorination: Addition of a chlorine atom.
Fluorination: Incorporation of a fluorine atom.
Iodination: Addition of an iodine atom.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure the selective introduction of halogen atoms at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,6-dibromo-4-fluoroiodobenzene can undergo various chemical reactions, including:
Substitution Reactions: Replacement of one halogen atom with another functional group.
Oxidation Reactions: Introduction of oxygen-containing functional groups.
Reduction Reactions: Removal of halogen atoms or reduction of other functional groups.
Common Reagents and Conditions
Substitution Reactions: Often carried out using nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.
Oxidation Reactions: Typically involve oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or other functionalized compounds .
Scientific Research Applications
3-Chloro-2,6-dibromo-4-fluoroiodobenzene is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of halogenated compounds’ effects on biological systems.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: As a precursor in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Chloro-2,6-dibromo-4-fluoroiodobenzene involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can lead to the modulation of biological processes and the potential therapeutic effects of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2,4-dibromo-6-fluoroiodobenzene
- 3-Chloro-4-fluoroiodobenzene
- 4-Fluoroiodobenzene
Uniqueness
3-Chloro-2,6-dibromo-4-fluoroiodobenzene is unique due to its specific arrangement of halogen atoms, which can impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
1160574-82-2 |
|---|---|
Molecular Formula |
C6HBr2ClFI |
Molecular Weight |
414.23 g/mol |
IUPAC Name |
1,3-dibromo-4-chloro-5-fluoro-2-iodobenzene |
InChI |
InChI=1S/C6HBr2ClFI/c7-2-1-3(10)5(9)4(8)6(2)11/h1H |
InChI Key |
AYVATNGIOMYVCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)I)Br)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


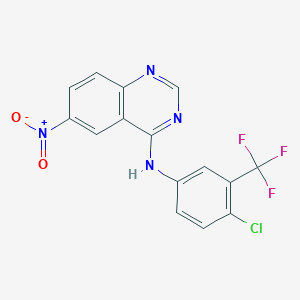
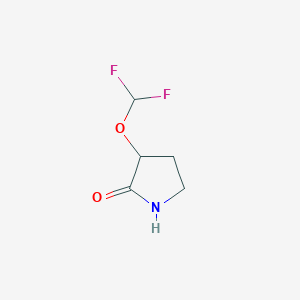
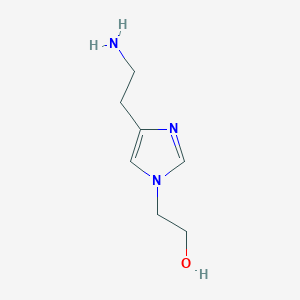
![6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide](/img/structure/B13090876.png)
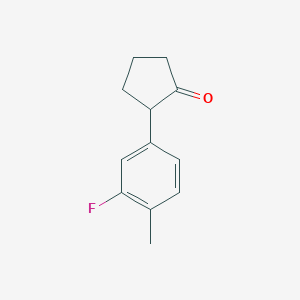
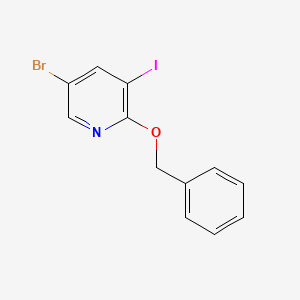
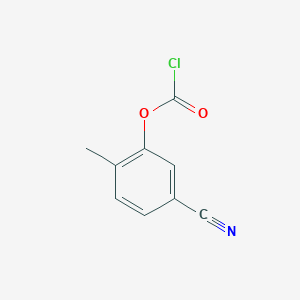
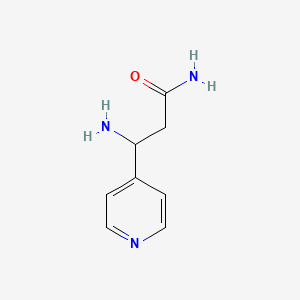
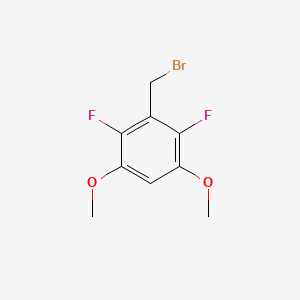
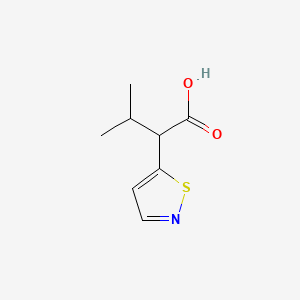
![3-Cyclobutyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B13090933.png)
![6-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride](/img/structure/B13090935.png)
